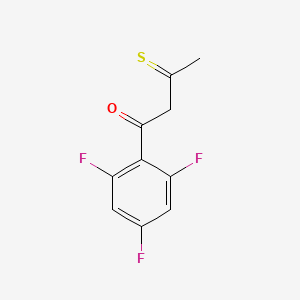
3-Sulfanylidene-1-(2,4,6-trifluorophenyl)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Sulfanylidene-1-(2,4,6-trifluorophenyl)butan-1-one is an organic compound characterized by the presence of a sulfanylidene group and a trifluorophenyl group attached to a butanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Sulfanylidene-1-(2,4,6-trifluorophenyl)butan-1-one can be achieved through several synthetic routes. One common method involves the condensation of 2,4,6-trifluorobenzaldehyde with a suitable thioketone precursor under controlled conditions. The reaction typically requires the use of a base such as sodium hydroxide or potassium carbonate and is carried out in an organic solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Sulfanylidene-1-(2,4,6-trifluorophenyl)butan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield corresponding alcohols or thiols.
Substitution: Nucleophilic substitution reactions can occur at the trifluorophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols; reactions often require a catalyst or base to proceed efficiently.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, thiols
Substitution: Substituted trifluorophenyl derivatives
Wissenschaftliche Forschungsanwendungen
3-Sulfanylidene-1-(2,4,6-trifluorophenyl)butan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Sulfanylidene-1-(2,4,6-trifluorophenyl)butan-1-one involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to the modulation of biological pathways, resulting in various pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2,4,6-Trifluorophenyl)ethanone
- 2,4,6-Trifluorobenzaldehyde
- 3-(2,4,6-Trifluorophenyl)propanoic acid
Uniqueness
3-Sulfanylidene-1-(2,4,6-trifluorophenyl)butan-1-one is unique due to the presence of both a sulfanylidene group and a trifluorophenyl group. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, which are not commonly found in similar compounds .
Eigenschaften
CAS-Nummer |
91922-74-6 |
|---|---|
Molekularformel |
C10H7F3OS |
Molekulargewicht |
232.22 g/mol |
IUPAC-Name |
3-sulfanylidene-1-(2,4,6-trifluorophenyl)butan-1-one |
InChI |
InChI=1S/C10H7F3OS/c1-5(15)2-9(14)10-7(12)3-6(11)4-8(10)13/h3-4H,2H2,1H3 |
InChI-Schlüssel |
SYKHXRRHDPZUJK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=S)CC(=O)C1=C(C=C(C=C1F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Ethyl-5-methyl-4-phenylselanyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B14354302.png)
![11,12-Dioxatricyclo[5.3.1.1~2,6~]dodeca-4,9-diene-3,8-dione](/img/structure/B14354304.png)
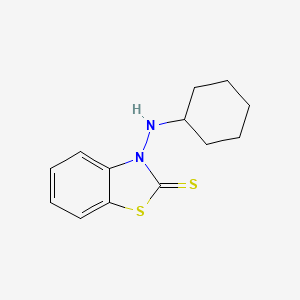
![2-[(4-Nitrophenyl)methyl]phenol](/img/structure/B14354310.png)
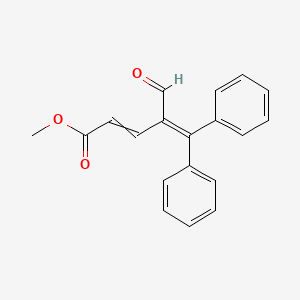
![2-(Ethylsulfanyl)-9-methyl[1,3]oxazolo[4,5-c]quinoline](/img/structure/B14354324.png)
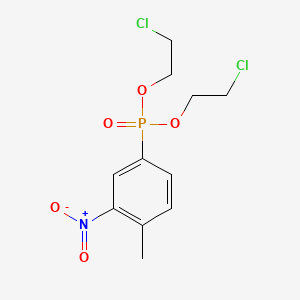
![7,7-Bis[(2-methoxyethoxy)methyl]-2,5,9,12-tetraoxatridecane](/img/structure/B14354332.png)
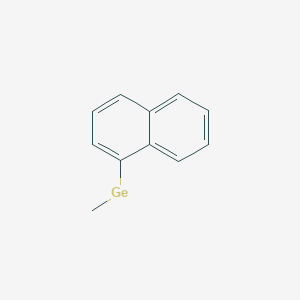
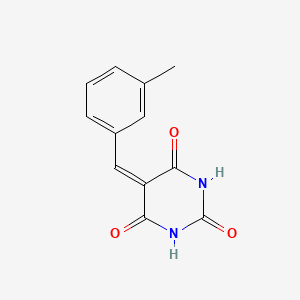
![Ethanol, 2-[(5,6-dichloro-1H-benzimidazol-1-yl)methoxy]-](/img/structure/B14354343.png)
![2-[2-(2-Bromophenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14354353.png)
![2,6-Bis[2-chloro-4-(trifluoromethyl)phenoxy]-3-nitropyridine](/img/structure/B14354355.png)
![N-Benzyl-5-{[(quinolin-8-yl)oxy]methyl}-1,3,4-oxadiazol-2-amine](/img/structure/B14354365.png)
